2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes an isopropoxyphenyl group, a methyl-oxoindolinylidene moiety, and a thiazolo-triazole core
Preparation Methods
The synthesis of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazole core.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced through a substitution reaction, often using isopropoxyphenyl halides and suitable catalysts.
Attachment of the Methyl-Oxoindolinylidene Moiety: This step involves the condensation of the oxoindolinylidene moiety with the thiazolo-triazole core, typically under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isopropoxyphenyl group, using reagents like halides or nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various adducts and derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
2-(2-Oxoindolin-3-ylidene)-2-cyanoacetic Acid Derivatives: These compounds share the oxoindolinylidene moiety and exhibit similar chemical reactivity and biological activities.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar thiazolo-triazole cores are studied for their diverse applications in chemistry and biology.
Isopropoxyphenyl Substituted Compounds: These compounds have similar substitution patterns and are investigated for their unique chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
618073-65-7 |
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Molecular Formula |
C22H18N4O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18N4O3S/c1-12(2)29-14-10-8-13(9-11-14)19-23-22-26(24-19)21(28)18(30-22)17-15-6-4-5-7-16(15)25(3)20(17)27/h4-12H,1-3H3/b18-17- |
InChI Key |
AWWGRLHWDALYQQ-ZCXUNETKSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 |
Origin of Product |
United States |
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